molecular formula C11H19NO5 B597589 (R)-1-Boc-3-carboxymethoxy-pyrrolidine CAS No. 170097-85-5

(R)-1-Boc-3-carboxymethoxy-pyrrolidine

Cat. No.: B597589
CAS No.: 170097-85-5
M. Wt: 245.275
InChI Key: MUEXFKAYCPIYPF-MRVPVSSYSA-N
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Description

®-1-Boc-3-carboxymethoxy-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxymethoxy group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-carboxymethoxy-pyrrolidine typically involves the following steps:

    Protection of the Pyrrolidine Nitrogen: The pyrrolidine ring is first protected by introducing a Boc group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Carboxymethoxy Group: The protected pyrrolidine is then subjected to a reaction with a suitable carboxymethoxy reagent. This can be done using a carboxymethylating agent like methyl chloroformate or methyl bromoacetate under basic conditions.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-carboxymethoxy-pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems such as chromatography or crystallization is common to achieve the desired quality.

Types of Reactions:

    Oxidation: ®-1-Boc-3-carboxymethoxy-pyrrolidine can undergo oxidation reactions, particularly at the carboxymethoxy group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-1-Boc-3-carboxymethoxy-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-carboxymethoxy-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The Boc group provides protection during synthetic transformations, while the carboxymethoxy group can interact with biological targets through hydrogen bonding or electrostatic interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

    ®-1-Boc-3-hydroxymethyl-pyrrolidine: Similar structure but with a hydroxymethyl group instead of a carboxymethoxy group.

    ®-1-Boc-3-aminomethyl-pyrrolidine: Contains an aminomethyl group instead of a carboxymethoxy group.

    ®-1-Boc-3-methoxymethyl-pyrrolidine: Features a methoxymethyl group in place of the carboxymethoxy group.

Uniqueness: ®-1-Boc-3-carboxymethoxy-pyrrolidine is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets and provides versatility in synthetic applications.

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEXFKAYCPIYPF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652744
Record name {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170097-85-5
Record name {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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